Atorvastatin EP impurity H-d5

LC-MS/MS Stable Isotope Labeling Mass Spectrometry

Quantifying atorvastatin lactone? Non-deuterated standards co-elute with analytes; surrogates introduce assay bias. This stable isotope-labeled analog (C33H28D5FN2O4, MW 545.67) delivers a +5 Da mass shift for perfect analyte discrimination in LC-MS/MS. - **Regulatory alignment:** Meets ICH Q3B(R2) & EP monograph expectations for ANDA filings - **Matrix correction:** Corrects ion suppression/enhancement in plasma, API, and stressed formulations - **Proven application:** Bioequivalence, DDI trials, stability-indicating methods (ng/mL sensitivity)

Molecular Formula C33H33FN2O4
Molecular Weight 545.7 g/mol
Cat. No. B12400530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtorvastatin EP impurity H-d5
Molecular FormulaC33H33FN2O4
Molecular Weight545.7 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
InChIInChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D
InChIKeyOUCSEDFVYPBLLF-DOCGTMCISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atorvastatin EP Impurity H-d5 Overview


Atorvastatin EP impurity H-d5 is a deuterium-labeled analog of Atorvastatin EP impurity H (also known as Atorvastatin Lactone or USP Atorvastatin Related Compound H) [1]. This stable isotope-labeled compound incorporates five deuterium atoms into its molecular structure, resulting in a molecular formula of C33H28D5FN2O4 and a molecular weight of 545.66 g/mol, representing a mass shift of +5 Da relative to the non-deuterated form (540.62 g/mol) [2]. It is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for use in liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS methods for the accurate quantification of atorvastatin and its related impurities in pharmaceutical and biological matrices .

Workflow LC-MS/MS bioanalysis
Selection Deuterated internal standard
Context Matrix-effect correction for atorvastatin lactone quantification

Atorvastatin EP Impurity H-d5: Substitution Risks


In LC-MS/MS-based quantification of atorvastatin impurities, the use of a non-deuterated analog (e.g., unlabeled Impurity H) or a structurally dissimilar internal standard introduces unacceptable analytical variability due to differential ionization efficiency, matrix effects, and chromatographic behavior . The deuterated form (Atorvastatin EP impurity H-d5) exhibits nearly identical physicochemical properties to the target analyte (retention time and ionization efficiency) while providing a distinct mass shift (+5 Da) that enables unequivocal mass spectrometric discrimination without interference [1]. Regulatory guidances from the FDA and EMA for bioanalytical method validation explicitly recommend the use of stable isotope-labeled internal standards to correct for matrix effects and ensure method accuracy and precision [2]. Generic substitution with non-isotopic internal standards fails to meet these stringent regulatory expectations and compromises data integrity in regulatory submissions.

Co-elution identity loss

Non-deuterated impurity H shares mass transitions with endogenous lactone, invalidating quantification.

Surrogate matrix bias

Structurally dissimilar IS may not replicate analyte behavior, introducing bias in complex matrices.

Method validation context

Regulatory bioanalytical method validation expects SIL-IS use for robust accuracy and precision.

Atorvastatin EP Impurity H-d5: Quantitative Evidence


Isotopic Purity and Mass Differentiation

Atorvastatin EP impurity H-d5 exhibits a molecular weight of 545.66 g/mol compared to 540.62 g/mol for the non-deuterated Atorvastatin EP impurity H, representing a mass difference of +5 Da [1]. This mass shift arises from the substitution of five hydrogen atoms with five deuterium atoms on the phenyl ring at the 4-position of the pyrrole core, as confirmed by the IUPAC nomenclature (4-(phenyl-d5)) and molecular formula (C33H28D5FN2O4 vs. C33H33FN2O4) [2]. In LC-MS/MS applications, this +5 Da difference allows complete mass spectrometric separation of the internal standard from the target analyte, eliminating isotopic interference and enabling accurate quantification without chromatographic baseline resolution . Class-level inference from stable isotope dilution LC-MS/MS methodology indicates that deuterated internal standards with ≥+3 Da mass shift provide sufficient separation from the monoisotopic peak of the unlabeled analyte to avoid signal overlap [3].

Mass differentiation
Head-to-head
+5.03 Da
Enables interference-free MRM detection and analyte resolution.
Calculated from C33H28D5FN2O4 vs C33H33FN2O4
LC-MS/MS Stable Isotope Labeling Mass Spectrometry

Co-Elution and Ion Suppression Advantage

Stable isotope-labeled internal standards such as Atorvastatin EP impurity H-d5 exhibit chromatographic behavior virtually identical to their non-deuterated counterparts under reversed-phase HPLC conditions [1]. The substitution of hydrogen with deuterium does not significantly alter the compound's hydrophobicity or interaction with stationary phases, resulting in co-elution of the internal standard and analyte [2]. This co-elution is essential for correcting matrix-induced ion suppression or enhancement in LC-MS/MS, as both compounds experience identical matrix effects at the moment of ionization [3]. In contrast, structurally dissimilar internal standards (e.g., diclofenac sodium) exhibit different retention times and therefore experience different matrix environments, leading to inaccurate quantification [4]. While direct retention time data for impurity H-d5 versus impurity H in a standardized method are not available in the open literature, class-level inference from deuterated atorvastatin (atorvastatin-D5) studies confirms that deuterated and non-deuterated forms co-elute under typical reversed-phase conditions using C18 columns and acetonitrile-based mobile phases .

Co-elution profile
Class-level
<0.05 min vs >0.5 min
Supports matrix-effect normalization across LC gradient.
Typical for deuterated analogs under reversed-phase conditions.
HPLC Matrix Effects Ion Suppression

Validated Linear Range and Precision

Atorvastatin EP impurity H (atorvastatin lactone) is a specified impurity in both the European Pharmacopoeia (EP) monograph for Atorvastatin Calcium and the United States Pharmacopeia (USP) as Atorvastatin Related Compound H [1][2]. The USP reference standard for Atorvastatin Related Compound H (Catalog No. 1044582) is explicitly intended for use in quality tests and assays specified in USP compendia, including monographs for Atorvastatin Calcium and Amlodipine and Atorvastatin Tablets . The EP monograph describes a normal-phase HPLC method for enantiomeric purity determination and identifies impurity H as one of the specified impurities requiring control [3]. Atorvastatin EP impurity H-d5 serves as the stable isotope-labeled analog that enables accurate quantification of this pharmacopeially specified impurity in regulatory submissions (ANDA, DMF) [4]. In contrast, alternative internal standards that are not deuterated analogs of specified impurities lack this direct regulatory traceability and may not be accepted for impurity quantification in regulatory filings.

Linearity & precision
Reported
0.1–20 ng/mL, CV ≤15%
Supports low-LLOQ bioanalysis per validation guidance.
Rat plasma; deuterated analog IS method.
Pharmacopeial Compliance USP EP ANDA

Applications of Atorvastatin EP Impurity H-d5


Impurity H Control for ANDA Submissions

Atorvastatin EP impurity H-d5 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify atorvastatin lactone (impurity H) in drug substance and drug product. Its +5 Da mass shift enables unequivocal MS discrimination while maintaining co-elution to correct for matrix effects [1][2]. This meets ICH Q2(R1) validation requirements for accuracy, precision, and specificity in impurity quantification methods [3].

Lot-to-Lot Consistency in API Manufacturing

Regulatory submissions for generic atorvastatin products require validated methods for quantifying specified impurities, including EP impurity H (atorvastatin lactone). The use of Atorvastatin EP impurity H-d5 as a SIL-IS provides the analytical rigor and traceability expected by FDA and EMA reviewers, reducing the risk of deficiency letters related to impurity method validation [4].

Clinical Pharmacokinetics and DDI Studies

Atorvastatin is susceptible to lactonization under acidic conditions, forming impurity H as a degradation product [5]. Atorvastatin EP impurity H-d5 enables accurate quantification of this degradation product in forced degradation and stability studies, supporting shelf-life determination and formulation optimization in accordance with ICH Q1A(R2) guidelines [6].

Application
Selection Property
Validation Focus
Impurity quantification for ANDA filing
Isotope-labeled internal standard
ICH Q3B method specificity
API lot-release testing
Isotope-labeled internal standard
EP monograph impurity profile consistency
Atorvastatin lactone in DDI research matrices
Deuterated IS for matrix-effect correction
Accuracy & precision at low ng/mL
Stability-indicating method development
Deuterated IS for stressed-matrix correction
Degradation kinetics & shelf-life assessment

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